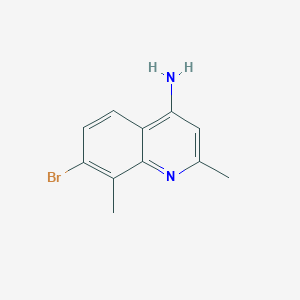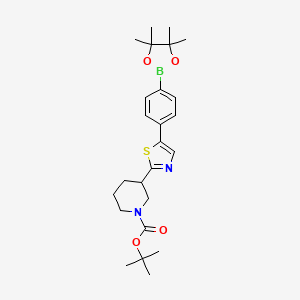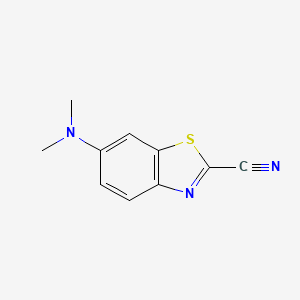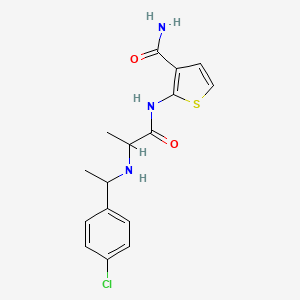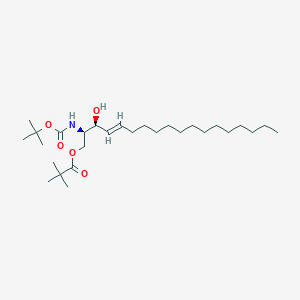
2-((1-Methyl-1H-pyrazol-4-YL)methylene)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea: is a chemical compound with the molecular formula C6H9N5S and a molecular weight of 183.24 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol, at room temperature. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
[[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial growth, leading to its antibacterial properties .
Comparación Con Compuestos Similares
- 1-methyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
- 1-methyl-1H-pyrazole-4-yl)methylidene]amino]thiourea derivatives
Uniqueness: [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C6H9N5S |
|---|---|
Peso molecular |
183.24 g/mol |
Nombre IUPAC |
[(Z)-(1-methylpyrazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H9N5S/c1-11-4-5(3-9-11)2-8-10-6(7)12/h2-4H,1H3,(H3,7,10,12)/b8-2- |
Clave InChI |
PNVMXCWPCKOFKI-WAPJZHGLSA-N |
SMILES isomérico |
CN1C=C(C=N1)/C=N\NC(=S)N |
SMILES canónico |
CN1C=C(C=N1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


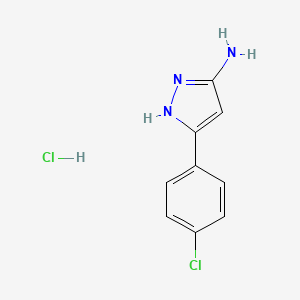
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
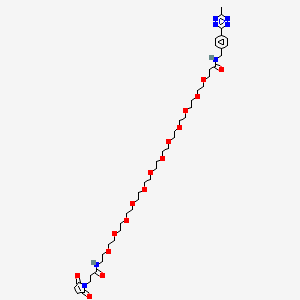
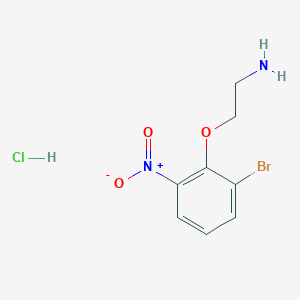
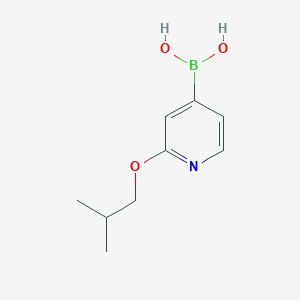
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

